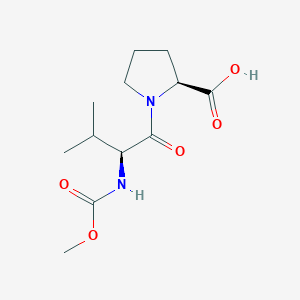
(S)-1-((S)-2-((甲氧羰基)氨基)-3-甲基丁酰基)吡咯烷-2-羧酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-1-((S)-2-((Methoxycarbonyl)amino)-3-methylbutanoyl)pyrrolidine-2-carboxylic acid is a useful research compound. Its molecular formula is C12H20N2O5 and its molecular weight is 272.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality (S)-1-((S)-2-((Methoxycarbonyl)amino)-3-methylbutanoyl)pyrrolidine-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-1-((S)-2-((Methoxycarbonyl)amino)-3-methylbutanoyl)pyrrolidine-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
α,β-不饱和羰基化合物的合成
该化合物可用于合成α,β-不饱和羰基化合物。这些化合物是有机化学中的关键结构单元。 它们催化合成在过去几十年中受到广泛关注 .
细胞代谢研究
L-脯氨酸类似物已被证明是研究原核和真核细胞中细胞代谢和巨分子合成调控的宝贵试剂 .
工业用途
微生物生产
通过分离对L-脯氨酸类似物有抗性的突变体,获得了过量生产L-脯氨酸的微生物 .
调节生物特性
L-脯氨酸类似物是调节天然存在或从头设计的肽的生物、药理或物理化学特性的有希望的候选者 .
脯氨酰肽酶抑制剂
N-(苄氧羰基)-L-脯氨酸是一种有效的脯氨酰肽酶抑制剂;一种特异性肽酶,可以裂解具有C端脯氨酰和羟脯氨酰残基的二肽 .
N-(L-脯氨酰)-β-丙氨酸的合成
它也用于合成N-(L-脯氨酰)-β-丙氨酸,它是天然存在的β氨基酸β-丙氨酸的衍生物 .
抗肿瘤活性
生物活性
(S)-1-((S)-2-((Methoxycarbonyl)amino)-3-methylbutanoyl)pyrrolidine-2-carboxylic acid is a chiral compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of neuropharmacology and anti-viral research. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its unique structure, which includes a pyrrolidine ring and various functional groups that contribute to its biological properties. The molecular formula is C12H20N2O4, with a molecular weight of approximately 248.30 g/mol. The presence of the methoxycarbonyl and amino groups plays a significant role in its interaction with biological targets.
Research indicates that this compound may exhibit activity through several mechanisms:
- Inhibition of Enzyme Activity : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which can affect cellular functions.
- Receptor Modulation : There is evidence suggesting that it interacts with various receptors, potentially modulating neurotransmitter systems, particularly those related to glutamate and GABA.
- Antiviral Properties : Preliminary studies indicate that this compound may inhibit viral replication, particularly in the context of Hepatitis C virus (HCV) infections.
Table 1: Summary of Biological Activities
Case Study 1: Neuropharmacological Effects
A study investigated the effects of (S)-1-((S)-2-((Methoxycarbonyl)amino)-3-methylbutanoyl)pyrrolidine-2-carboxylic acid on NMDA receptor-mediated responses. The results demonstrated a dose-dependent inhibition of NMDA receptor currents, suggesting potential applications in treating neurodegenerative conditions characterized by excitotoxicity.
Case Study 2: Antiviral Efficacy
In vitro studies assessed the antiviral efficacy of this compound against HCV. The compound exhibited an IC50 value of 200 nM, indicating robust antiviral activity. This activity was attributed to its ability to interfere with viral replication processes at multiple stages.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the pyrrolidine ring or substituents on the carboxylic acid group have been explored to enhance potency and selectivity for specific targets.
- Pyrrolidine Modifications : Alterations in the stereochemistry or substituent groups on the pyrrolidine ring have shown varying degrees of receptor affinity.
- Amino Acid Substitutions : Variations in the amino acid moiety linked to the methoxycarbonyl group have been investigated for improved enzyme inhibition properties.
属性
IUPAC Name |
(2S)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O5/c1-7(2)9(13-12(18)19-3)10(15)14-6-4-5-8(14)11(16)17/h7-9H,4-6H2,1-3H3,(H,13,18)(H,16,17)/t8-,9-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PECFITWCOBYBSW-IUCAKERBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC1C(=O)O)NC(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
181827-47-4 |
Source


|
| Record name | N-(Methoxycarbonyl)valylproline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0181827474 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(METHOXYCARBONYL)VALYLPROLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VC73SC0XN5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














